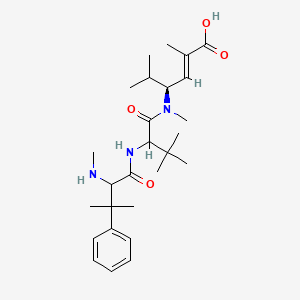
Hti-286; hti 286; hti286; spa-110; spa110; spa 110
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Taltobulin is synthesized through a convergent multicomponent strategy, with the four-component Ugi reaction (Ugi-4CR) being a key step. This synthetic route allows for the rapid and efficient production of taltobulin . The process involves the use of Evans oxazolidinone to produce an enantiomerically pure tetramethyltryptophan unit, followed by peptide bond formation using an N-benzothiazole-2-sulfonyl protecting group and a chiral auxiliary . Industrial production methods for taltobulin are not widely documented, but the synthetic route described provides a foundation for scalable production.
Analyse Des Réactions Chimiques
Taltobulin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of taltobulin can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
Taltobulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and reactivity . In biology and medicine, taltobulin is investigated for its antimitotic properties and potential as a cancer therapeutic. It inhibits the polymerization of tubulin, disrupting microtubule organization and leading to cell cycle arrest and apoptosis . Taltobulin has shown promise in preclinical studies and has been evaluated in clinical trials for the treatment of non-small cell lung cancer . Additionally, it is used in the development of antibody-drug conjugates for targeted cancer therapy .
Mécanisme D'action
Taltobulin exerts its effects by binding to the vinca domain between the alpha and beta subunits of tubulin. This binding inhibits tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and cell death . The molecular targets of taltobulin include tubulin and microtubules, and its mechanism of action involves the activation of signaling pathways such as the MEKs/ERKs and PI3K/AKT pathways . These pathways play a role in cell survival, proliferation, and apoptosis, and their dysregulation can contribute to cancer progression and drug resistance .
Comparaison Avec Des Composés Similaires
Taltobulin is similar to other microtubule destabilizing agents, such as verubulin, colchicine
Propriétés
Formule moléculaire |
C27H43N3O4 |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
(E,4S)-4-[[3,3-dimethyl-2-[[3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21?,22?/m1/s1 |
Clé InChI |
CNTMOLDWXSVYKD-AEKVIECZSA-N |
SMILES isomérique |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC |
SMILES canonique |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14114706.png)

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)
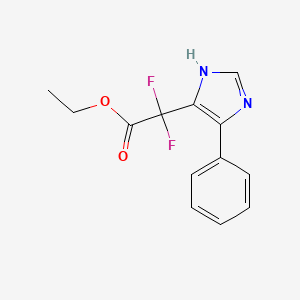
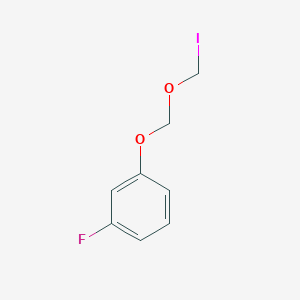
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114743.png)

![2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B14114762.png)
![(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14114771.png)
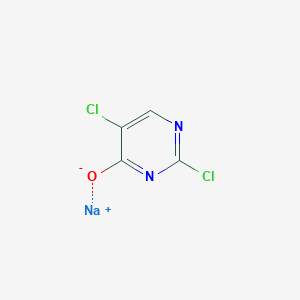
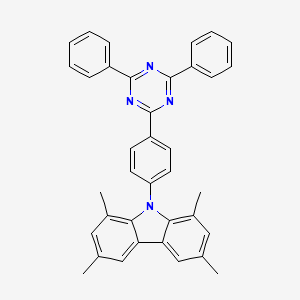
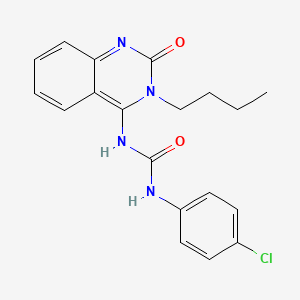
![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)
